TWS119 TFA

Wnt signaling renal physiology GSK-3β inhibition

GSK-3β inhibitors exhibit divergent selectivity and transcriptional outcomes, risking experimental variability. TWS119 TFA provides a defined, restricted inhibition profile (IC₅₀ 30 nM) and an SPR-validated binding affinity (Kd 126 nM) to standardize Wnt/β-catenin pathway manipulation. • Validated neurogenesis induction: 50-60% TuJ1-positive neurons at 400 nM. • Unique Aqp2 upregulation confirmed in primary renal collecting duct cells. • TFA salt form enhances aqueous solubility, reducing vehicle-related artifacts for in vivo dosing.

Molecular Formula C22H16F6N4O6
Molecular Weight 546.4 g/mol
Cat. No. B560273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTWS119 TFA
Synonyms3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxyphenol ditrifluoroacetate
Molecular FormulaC22H16F6N4O6
Molecular Weight546.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7)
InChIKeyXJEFPMFFWJTJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TWS119 TFA: Validated GSK-3β Inhibitor


TWS119 TFA (CAS: 1507095-58-0) is the bis(trifluoroacetate) salt form of TWS119, a cell-permeable 4,6-disubstituted pyrrolopyrimidine that acts as a potent and specific inhibitor of glycogen synthase kinase-3β (GSK-3β). The TFA salt form enhances aqueous solubility while maintaining the parent compound's biological activity, with an IC₅₀ of 30 nM for GSK-3β in cell-free assays and a binding affinity (Kd) of 126 nM as measured by surface plasmon resonance [1]. TWS119 TFA activates the Wnt/β-catenin signaling pathway by stabilizing β-catenin, leading to its nuclear translocation and subsequent transcriptional activation of Wnt-responsive genes [2]. This compound is distinguished within the GSK-3 inhibitor class by its defined selectivity profile, having been screened from a focused library of pyrrolopyrimidines specifically for neuronal differentiation induction, and represents a specialized research tool for applications requiring precise Wnt pathway manipulation with minimal off-target interference [3].

TWS119 TFA: Substitution Risks


GSK-3β inhibitors are not functionally interchangeable despite sharing a common target. The Wnt/β-catenin pathway is exquisitely sensitive to the degree and duration of GSK-3β inhibition, and distinct inhibitors within this class exhibit divergent selectivity profiles that can lead to confounding off-target effects or differential potency in cellular contexts. While CHIR-99021 demonstrates broad-spectrum GSK-3α/β inhibition with sub-10 nM potency and >500-fold selectivity over CDC2 and ERK2, TWS119 TFA exhibits a more restricted inhibition profile with an IC₅₀ of 30 nM, which may be advantageous in assays where excessive pathway activation is undesirable [1]. Furthermore, TWS119 TFA has been shown to increase Aqp2 mRNA expression in primary inner medullary collecting duct cells, whereas SB216763 has no effect, and LiCl induces downregulation, demonstrating that GSK-3β inhibitors can produce divergent, even opposing, downstream transcriptional outcomes [2]. These differences underscore that generic substitution risks introducing experimental variability, invalidating cross-study comparisons, and potentially obscuring true biological effects.

TWS119 TFA: Quantitative Differentiation Evidence


Aqp2 mRNA Divergence Among GSK-3β Inhibitors

In primary cultured inner medullary collecting duct (IMCD) cells, TWS119 TFA induced a significant increase in Aqp2 mRNA expression, whereas the comparator GSK-3β inhibitor SB216763 had no effect on Aqp2 mRNA levels, and LiCl induced a downregulation [1]. This demonstrates that GSK-3β inhibition alone is not sufficient to predict transcriptional outcomes, and that TWS119 TFA possesses unique downstream regulatory properties distinct from other in-class inhibitors.

Wnt signaling renal physiology GSK-3β inhibition aquaporin regulation

Defined GSK-3β Binding Affinity

TWS119 TFA's binding to GSK-3β has been rigorously quantified by surface plasmon resonance (SPR), yielding a Kd value of 126 nM [1]. This defined binding affinity provides a quantitative framework for dose selection and mechanistic studies that is not uniformly available for other GSK-3β inhibitors such as SB216763 or Tideglusib, for which Kd values are not routinely reported or characterized under comparable conditions.

binding kinetics drug discovery SPR GSK-3β

Enhanced Aqueous Solubility (TFA Salt)

The TFA salt form of TWS119 (TWS119 TFA, CAS: 1507095-58-0) exhibits enhanced aqueous solubility compared to the parent free base (TWS119, CAS: 601514-19-6), which is practically insoluble in water (<1 mg/mL) . The bis(trifluoroacetate) salt formation increases the molecular weight to 546.38 g/mol and improves solubility in aqueous media, facilitating the preparation of stock solutions and in vivo formulations at higher concentrations than achievable with the free base alone .

salt formulation solubility bioavailability in vivo dosing

Naïve T Cell Phenotype Preservation

In polyclonally activated human T cells, treatment with TWS119 TFA preserves a naïve CD45RA+CD62L+ phenotype in a dose-dependent manner, contrasting with control-activated T cells that progress to an effector CD45RO+CD62L- phenotype [1]. This phenotypic preservation is associated with reduced T cell expansion, impaired acquisition of effector function (measured by degranulation and IFN-γ production), and decreased IL-2Rα expression [2]. This differentiation-blocking effect is not observed with other GSK-3β inhibitors such as CHIR-99021 in similar assays, highlighting a unique immunomodulatory property of TWS119 TFA.

immunology T cell differentiation Wnt signaling adoptive cell therapy

Neuronal Differentiation Benchmark for Stem Cells

In murine embryonic stem cells (D3 line), treatment with 400 nM TWS119 TFA induces 50-60% neuronal differentiation, as assessed by TuJ1-positive cell counting with correct neuronal morphology [1]. In pluripotent murine embryonal carcinoma cells (P19), 1 µM TWS119 TFA induces 30-40% neuronal differentiation [2]. This quantitative differentiation efficiency provides a defined benchmark for stem cell biologists seeking to induce neurogenesis, whereas comparators such as SB216763 and CHIR-99021 lack similarly quantified neuronal differentiation data in these specific cellular contexts, limiting direct cross-study comparisons.

stem cell biology neuronal differentiation regenerative medicine ESC

TWS119 TFA: Optimal Application Scenarios


Renal Wnt/β-Catenin Pathway Activation

Investigators studying aquaporin-2 regulation in renal collecting duct cells should prioritize TWS119 TFA over SB216763 or LiCl due to its unique ability to increase Aqp2 mRNA expression, as directly demonstrated in head-to-head comparisons [1]. This divergent transcriptional effect is critical for accurately modeling Wnt pathway contributions to urine concentration mechanisms and for avoiding contradictory results that may arise from alternative GSK-3β inhibitors. The defined Kd of 126 nM further enables precise dose-response calculations in this physiologically relevant primary cell system.

Adoptive T Cell Therapy: Naïve Phenotype

For studies aimed at generating T cells with enhanced persistence and anti-tumor efficacy, TWS119 TFA offers a validated approach to arrest effector differentiation and preserve a CD45RA+CD62L+ naïve-like phenotype [2]. This immunomodulatory property is not shared by all GSK-3β inhibitors and makes TWS119 TFA a specialized tool for optimizing CAR-T cell manufacturing protocols, where maintaining a less differentiated state correlates with improved in vivo expansion and long-term tumor control. The TFA salt formulation facilitates aqueous dosing in cell culture media, reducing vehicle-related artifacts.

Neuronal Differentiation of Mouse ES Cells

Stem cell biologists seeking to induce neurogenesis in D3 murine embryonic stem cells should select TWS119 TFA based on its well-quantified differentiation efficiency (50-60% TuJ1-positive neurons at 400 nM) [3]. This defined benchmark enables protocol standardization, cross-study comparison, and optimization of neuronal yield. The availability of SPR-derived binding affinity (Kd = 126 nM) allows for correlation of target engagement with differentiation outcomes, a quantitative framework lacking for many alternative GSK-3β inhibitors.

Neuroprotection in Neonatal Brain Injury

In neonatal rat models of hypoxic-ischemic brain damage, TWS119 TFA (30 mg/kg, i.p.) has demonstrated neuroprotective efficacy through Wnt/β-catenin pathway activation and Notch signaling suppression [4]. For researchers translating in vitro findings to in vivo applications, the TFA salt form's improved aqueous solubility facilitates intraperitoneal injection at therapeutically relevant doses, a practical formulation advantage over the free base. This validated in vivo dosing paradigm provides a starting point for further preclinical studies of Wnt-targeted neuroprotection.

Technical Documentation Hub

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